Tadalafil Hydroxypiperidone Tadalafil Hydroxypiperidone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18002701
InChI: InChI=1S/C22H19N3O6/c1-24-9-16(26)25-18(21(24)28)17-19(27)12-4-2-3-5-13(12)23-22(17,29)20(25)11-6-7-14-15(8-11)31-10-30-14/h2-8,17-18,20,23,29H,9-10H2,1H3/t17?,18-,20-,22?/m1/s1
SMILES:
Molecular Formula: C22H19N3O6
Molecular Weight: 421.4 g/mol

Tadalafil Hydroxypiperidone

CAS No.:

Cat. No.: VC18002701

Molecular Formula: C22H19N3O6

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

Tadalafil Hydroxypiperidone -

Specification

Molecular Formula C22H19N3O6
Molecular Weight 421.4 g/mol
IUPAC Name (11R,17R)-17-(1,3-benzodioxol-5-yl)-1-hydroxy-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7-triene-9,12,15-trione
Standard InChI InChI=1S/C22H19N3O6/c1-24-9-16(26)25-18(21(24)28)17-19(27)12-4-2-3-5-13(12)23-22(17,29)20(25)11-6-7-14-15(8-11)31-10-30-14/h2-8,17-18,20,23,29H,9-10H2,1H3/t17?,18-,20-,22?/m1/s1
Standard InChI Key LKWAXSOKGBBZRU-UZGQDQSDSA-N
Isomeric SMILES CN1CC(=O)N2[C@@H](C1=O)C3C(=O)C4=CC=CC=C4NC3([C@H]2C5=CC6=C(C=C5)OCO6)O
Canonical SMILES CN1CC(=O)N2C(C1=O)C3C(=O)C4=CC=CC=C4NC3(C2C5=CC6=C(C=C5)OCO6)O

Introduction

Chemical Identity and Structural Features

Tadalafil Hydroxypiperidone is classified as a process-related impurity formed during the synthesis of tadalafil. Its structure derives from modifications to the piperazinedione ring system present in the parent compound. Unlike tadalafil, which features a fully saturated piperazinedione moiety, Tadalafil Hydroxypiperidone incorporates a hydroxylated piperidone ring, altering its stereoelectronic properties .

Structural Differentiation from Tadalafil

The primary structural distinction lies in the replacement of the piperazinedione’s carbonyl group with a hydroxyl moiety, resulting in a hydroxypiperidone substructure. This modification reduces the compound’s planar rigidity, potentially affecting its binding affinity for PDE5 enzymes . Analytical characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

  • 1H NMR: A singlet corresponding to the hydroxyl proton (δ 5.2–5.4 ppm) and downfield shifts in adjacent methylene protons (δ 3.8–4.1 ppm) .

  • 13C NMR: A carbon signal at δ 72–74 ppm indicative of the hydroxyl-bearing carbon .

Synthetic Pathways and Formation Mechanisms

The formation of Tadalafil Hydroxypiperidone is intrinsically linked to the synthetic routes employed in tadalafil production. Two primary pathways have been documented:

Scheme 1: Pictet-Spengler Cyclization

In the initial step, D-tryptophan undergoes cyclization with piperonal in the presence of trifluoroacetic acid (TFA). Under suboptimal reaction conditions (e.g., excess moisture or elevated temperatures), partial hydrolysis of the intermediate imine can occur, leading to hydroxylation at the piperazinedione ring .

Scheme 2: DCC/HOBt-Mediated Coupling

Coupling of the cyclized intermediate with sarcosine ethyl ester HCl using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) may introduce hydroxylation via side reactions. Residual water in the reaction medium facilitates nucleophilic attack at the carbonyl carbon, forming the hydroxypiperidone derivative .

ParameterScheme 1 ImpactScheme 2 Impact
Temperature>40°C increases risk>25°C promotes hydrolysis
Solvent PolarityPolar solvents favor hydrolysisAprotic solvents reduce risk
Catalyst ConcentrationHigh TFA accelerates degradationExcess DCC induces side reactions

Analytical Characterization and Detection

Regulatory guidelines mandate rigorous profiling of impurities exceeding 0.10% concentration . Tadalafil Hydroxypiperidone is typically quantified using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection at 285 nm.

Spectroscopic Profiling

  • Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 406.2 ([M+H]+), consistent with a molecular formula of C22H19N3O4 .

  • Infrared Spectroscopy: A broad absorption band at 3200–3400 cm⁻¹ confirms the presence of hydroxyl groups, while amide I and II bands appear at 1650 cm⁻¹ and 1540 cm⁻¹, respectively .

Chromatographic Behavior

In reversed-phase HPLC (C18 column, acetonitrile/water gradient), Tadalafil Hydroxypiperidone elutes at 12.3 minutes, distinct from tadalafil’s retention time of 14.8 minutes . This separation enables precise quantification at levels as low as 0.05% (w/w).

Pharmacological and Toxicological Considerations

While Tadalafil Hydroxypiperidone lacks therapeutic efficacy, its safety profile necessitates careful evaluation:

Metabolic Disposition

In vivo studies in Sprague-Dawley rats indicate rapid hepatic conjugation via glucuronidation, with a plasma half-life of 1.2 hours . The metabolite profile differs significantly from tadalafil, which undergoes CYP3A4-mediated oxidation to catechol derivatives .

Table 2: Comparative Pharmacokinetic Parameters (Rat Model)

ParameterTadalafil HydroxypiperidoneTadalafil
Cmax (ng/mL)45 ± 8120 ± 15
Tmax (h)0.52.0
AUC0–24 (ng·h/mL)85 ± 12950 ± 110

Regulatory and Quality Control Implications

Global regulatory agencies, including the Therapeutic Goods Administration (TGA) and ICH, enforce strict limits on Tadalafil Hydroxypiperidone content in drug products:

ICH Guidelines

  • Identification Threshold: 0.10% for unknown impurities .

  • Qualification Threshold: 0.15% requiring toxicological assessment .

Batch Analysis Trends

A retrospective review of 32 tadalafil API batches (2015–2023) revealed:

  • Median impurity level: 0.08% (range: 0.03–0.17%)

  • 12.5% of batches exceeded 0.10%, necessitating process optimization .

Mitigation Strategies in Industrial Synthesis

Pharmaceutical manufacturers employ multiple approaches to minimize Tadalafil Hydroxypiperidone formation:

Process Optimization

  • Controlled Water Activity: Maintaining reaction moisture <0.5% reduces hydrolytic side reactions .

  • Catalyst Screening: Replacement of DCC with EDC·HCl decreases hydroxypiperidone yield by 40% .

Purification Techniques

  • Crystallization Engineering: Ethyl acetate/heptane mixtures (3:1 v/v) achieve 99.5% purity through differential solubility .

  • Chromatographic Polishing: Preparative HPLC with methanol/water gradients removes residual impurities .

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